4-Methoxy-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

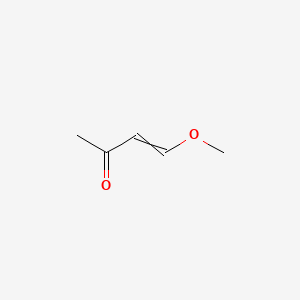

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313861 | |

| Record name | 4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4652-27-1 | |

| Record name | 4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4652-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybut-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004652271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-buten-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxy-3-buten-2-one (B155257), tailored for researchers, scientists, and professionals in drug development. This document collates available data on its identity, physicochemical characteristics, spectral properties, reactivity, and safety information.

Chemical Identity and Physical Properties

This compound, with the CAS number 4652-27-1, is a ketone and an ether.[1] It is recognized for its role as a significant precursor in the synthesis of various organic compounds, including 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) and its equivalents.[2][3] It is also utilized as a reactant in the synthesis of hydroisoquinoline derivatives and as an intermediate for the synthesis of manzamine.[2][3] The molecule exists as cis (Z) and trans (E) isomers, with the trans isomer also identified by CAS number 51731-17-0.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Boiling Point | 200 °C (lit.) | [2][4][6] |

| Melting Point | 0 °C | [7] |

| Density | 0.982 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.468 (lit.) | [2][4] |

| Flash Point | 63 °C (closed cup) | [4][7] |

| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene. | [2][3][6] |

| Appearance | Light yellow, clear liquid | [7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.15 | Singlet | 3H |

| CH (vinylic, α to C=O) | ~5.59 | Doublet | 1H |

| CH (vinylic, β to C=O) | ~7.57 | Doublet | 1H |

| OCH₃ | ~3.71 | Singlet | 3H |

| Note: Actual chemical shifts and coupling constants can be found in resources like ChemicalBook, which reports J(A,B)=12.9Hz.[8] The data presented here are predicted values.[9] |

Table 3: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~210 |

| CH (vinylic) | Not specified |

| CH (vinylic) | Not specified |

| OCH₃ | ~59 |

| CH₃ (acetyl) | ~28 |

| Note: These are predicted values.[9] |

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) Stretch | ~1715 | Strong |

| C=C (Alkenyl) Stretch | ~1650 | Medium |

| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |

| C-O (Ether) Stretch | 1070-1150 | Strong |

| Note: These are predicted values. A vapor phase IR spectrum has been recorded for this compound.[9][10][11] |

Reactivity and Stability

This compound's reactivity is characterized by the presence of the α,β-unsaturated ketone and the vinyl ether functionalities.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack. However, the methyl group on the α-carbon introduces some steric hindrance, making it moderately reactive compared to less substituted ketones like acetone (B3395972).[12]

-

Oxidation: Ketones are generally resistant to mild oxidizing agents. Strong oxidizing agents are required for oxidation, which often leads to cleavage of carbon-carbon bonds.[12]

-

Stability: The compound is stable under normal temperatures and pressures.[6]

-

Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and other irritating and toxic fumes and gases.[6][7]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in readily available literature. However, a plausible synthetic route and standard analytical methods are described below.

a. Proposed Synthesis: Williamson Ether Synthesis

A suggested method for the synthesis of this compound involves the methylation of the corresponding hydroxyl precursor.

-

Step 1: Synthesis of 4-hydroxy-3-methylbutan-2-one: This intermediate can be prepared through an aldol (B89426) condensation of acetone and formaldehyde, followed by α-methylation.[13]

-

Step 2: Methylation of the hydroxyl group: The hydroxyl group of the precursor is converted to a methoxy (B1213986) group via a Williamson ether synthesis.[13] In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (washed with anhydrous hexanes) is suspended in anhydrous THF and cooled to 0°C. A solution of 4-hydroxy-3-methylbutan-2-one in anhydrous THF is then added slowly.[13]

b. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed as a thin film between NaCl or KBr plates, or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000-400 cm⁻¹.[9]

-

Mass Spectrometry (MS): Mass spectral data is commonly acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent is injected into the GC. The EI source is typically operated at 70 eV.[9]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[14] It may cause skin and eye irritation, and potentially respiratory irritation.[14] The toxicological properties of this material have not been fully investigated.[6]

Table 5: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. A face shield may be necessary for splash hazards.[14] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly if contaminated.[14] |

| Skin and Body Protection | Impervious lab coat or chemical-resistant suit.[14] |

| Respiratory Protection | For operations generating vapors or mists, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. In situations with higher potential for exposure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[7][14] |

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[6][14] Refrigeration (2-8°C) is recommended.[4]

Spill Management: In case of a spill, evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[6][14]

Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C5H8O2 | CID 643837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4652-27-1 [chemicalbook.com]

- 3. This compound, tech. 90% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 反式-4-甲氧基-3-丁烯-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. trans-4-Methoxy-3-buten-2-one [webbook.nist.gov]

- 6. (3E)-4-Methoxy-3-buten-2-one | CAS#:4652-27-1 | Chemsrc [chemsrc.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound(4652-27-1) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

4-Methoxy-3-buten-2-one (CAS: 4652-27-1): A Technical Guide for Chemical Research and Development

Introduction

4-Methoxy-3-buten-2-one (B155257), with the CAS registry number 4652-27-1, is a versatile four-carbon building block in organic synthesis.[1] This unsaturated ketoether is of significant interest to researchers and drug development professionals due to its role as a key precursor to valuable reagents, most notably the Danishefsky diene, and as an intermediate in the synthesis of complex molecular architectures, including hydroisoquinoline derivatives and the marine alkaloid manzamine.[2][3] Its chemical structure, featuring both an electron-rich enol ether and an electrophilic enone system, provides it with a rich and varied reactivity profile.

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and key applications of this compound, with a focus on its relevance in synthetic and medicinal chemistry.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | [4][6] |

| CAS Number | 4652-27-1 | [4][5] |

| Appearance | Clear yellow liquid | [5] |

| Boiling Point | 200 °C (lit.) | [2][7] |

| Density | 0.982 g/mL at 25 °C (lit.) | [2][7] |

| Refractive Index (n²⁰/D) | 1.468 (lit.) | [2][7] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [7] |

| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene (B151609).[2][3] | [2][3] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize its key spectral features.

NMR Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| A | 7.574 | Doublet | J(A,B) = 12.9 | [8] |

| B | 5.590 | Doublet | J(A,B) = 12.9 | [8] |

| C (OCH₃) | 3.713 | Singlet | - | [8] |

| D (COCH₃) | 2.192 | Singlet | - | [8] |

¹³C NMR (Carbon NMR) Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C=O (Ketone) Stretch | ~1715 | Strong | [10] |

| C-H (sp³) Stretch | 2850-3000 | Medium-Strong | [10] |

| C-O (Ether) Stretch | 1070-1150 | Strong | [10] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show the following key fragmentation patterns.

| m/z | Proposed Fragment Ion | Notes | Reference(s) |

| 100 | [M]⁺• | Molecular Ion | [10] |

| 85 | [M - CH₃]⁺ | Loss of methyl | [10] |

| 69 | [M - OCH₃]⁺ | Loss of methoxy | [10] |

| 43 | [CH₃CO]⁺ | Acylium ion | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of chemical compounds. The following sections provide protocols relevant to this compound.

Proposed Synthesis of this compound

While a direct, peer-reviewed synthesis protocol for this compound is not detailed in the provided search results, a plausible two-step approach can be constructed based on established organic chemistry principles for analogous compounds.[11] This involves an initial aldol (B89426) condensation followed by methylation.

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Step 1: Aldol Condensation to form 4-hydroxy-2-butanone.

-

To a stirred solution of acetone (B3395972) (in large excess) and water, add a catalytic amount of a 5% aqueous sodium hydroxide (B78521) solution.[11]

-

Maintain the temperature between 10-20°C and slowly add a 37% aqueous solution of formaldehyde.[11]

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.[11]

-

Neutralize the reaction mixture with dilute hydrochloric acid.[11]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

-

-

Step 2: Methylation of 4-hydroxy-2-butanone.

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend a base such as sodium hydride in anhydrous THF and cool to 0°C.[11]

-

Slowly add a solution of 4-hydroxy-2-butanone in anhydrous THF.

-

After the initial reaction, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to proceed to completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.[11]

-

Extract the product, wash, dry, and concentrate the organic layers as described in Step 1.[11]

-

Purify the crude product by flash column chromatography or distillation to yield pure this compound.

-

Synthesis of Danishefsky's Diene

A primary application of this compound is its conversion to trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, known as the Danishefsky-Kitahara diene.[2]

Caption: Synthesis of Danishefsky's Diene from this compound.

Methodology:

-

In a three-necked flask under a nitrogen atmosphere, stir triethylamine and add pre-dried zinc chloride. Stir the mixture at room temperature for 1 hour.[2][3]

-

Add a solution of this compound in benzene all at once, followed by the rapid addition of chlorotrimethylsilane.[2][3]

-

Control the exothermic reaction by cooling in an ice bath to keep the temperature below 45°C.[2][3]

-

After the initial exotherm subsides (approx. 30 minutes), heat the solution to 43°C and maintain this temperature for 12 hours.[2][3]

-

After cooling, pour the thick mixture into ether and filter through Celite to remove solid byproducts.[2][3]

-

Evaporate the combined ether washings under reduced pressure to obtain the crude product.[2]

-

Purify the crude oil by careful fractional distillation under vacuum to afford the Danishefsky diene.[2]

Spectroscopic Analysis Protocol

Caption: General workflow for spectroscopic analysis.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard like TMS. ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. A drop of the neat liquid sample can be placed directly on an Attenuated Total Reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[10]

-

Mass Spectrometry (MS): Mass spectral data is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the compound is injected into the GC, where it is separated from the solvent before being introduced into the mass spectrometer.[10]

Applications and Relevance to Drug Development

While there is a notable lack of research on the direct biological activity of this compound itself, its significance for drug development professionals lies in its role as a versatile precursor to complex and biologically active molecules.[12]

Precursor to Danishefsky's Diene

The most prominent application of this compound is its use in the synthesis of the Danishefsky-Kitahara diene.[2][13] This electron-rich diene is a highly reactive and regioselective reagent in Diels-Alder and hetero-Diels-Alder cycloaddition reactions, which are powerful methods for constructing six-membered rings found in a vast array of natural products and pharmaceutical agents.[1][2]

Intermediate for Biologically Active Heterocycles

This compound is employed as a reactant in the synthesis of hydroisoquinoline derivatives.[2][3] The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[7][14][15] The ability to synthesize novel THIQ analogs using this building block is therefore of high interest in the search for new therapeutic agents.

Furthermore, it serves as an intermediate in the total synthesis of manzamine, a complex marine alkaloid with promising anticancer properties.[2][3][12]

Caption: Pathway from a simple building block to complex, active molecules.

Conclusion

This compound is a valuable and reactive organic building block with well-defined chemical, physical, and spectroscopic properties. Its primary importance in the fields of chemical research and drug development stems not from its own biological activity, but from its utility as a key precursor, particularly in the synthesis of Danishefsky's diene and various heterocyclic scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers looking to employ this versatile compound in their synthetic endeavors.

References

- 1. Danishefsky’s_diene [chemeurope.com]

- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 3. orgsyn.org [orgsyn.org]

- 4. This compound(51731-17-0)IR [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(4652-27-1) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Z)-4-methoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-methoxybut-3-en-2-one, a versatile four-carbon building block, holds a significant position in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and established applications, with a particular focus on its role as a key precursor in the synthesis of complex molecules. While its utility as a synthetic intermediate is well-documented, a thorough review of the current scientific literature reveals a notable absence of studies pertaining to its biological activity and potential applications in drug development. This document summarizes the available chemical data and outlines a representative synthetic protocol.

Chemical Identity and Properties

(Z)-4-methoxybut-3-en-2-one is systematically named (3Z)-4-methoxybut-3-en-2-one according to IUPAC nomenclature.[1] It is a ketone and an ether, with the (Z)-isomer indicating that the higher priority substituents on the double bond are on the same side.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (3Z)-4-methoxybut-3-en-2-one | [1] |

| Synonyms | (Z)-4-methoxybut-3-en-2-one, 4-Methoxy-3-buten-2-one | [1][2] |

| CAS Number | 4652-27-1 | [1][3] |

| Molecular Formula | C₅H₈O₂ | [1][3] |

| Molecular Weight | 100.12 g/mol | [1][3] |

| Boiling Point | 200 °C (lit.) | [2] |

| Density | 0.982 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.468 (lit.) | [2] |

Synthesis of (Z)-4-methoxybut-3-en-2-one

Representative Experimental Protocol

Materials:

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous solvent (e.g., Toluene)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone (1.0 equivalent) and trimethyl orthoformate (1.2 equivalents) in an anhydrous solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield (Z)-4-methoxybut-3-en-2-one.

Disclaimer: This is a representative protocol and has not been validated for this specific compound. Optimization of reaction conditions may be necessary.

Synthetic Workflow

References

4-Methoxy-3-buten-2-one physical properties (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxy-3-buten-2-one, a versatile intermediate in organic synthesis. The document details its boiling point and density, outlines the experimental protocols for their determination, and includes a workflow diagram for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry. The experimentally determined values for its boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 200 °C (lit.) | At atmospheric pressure.[1][2][3][4] |

| 66-69 °C (lit.) | At 12 mmHg.[5] | |

| Density | 0.982 g/mL (lit.) | At 25 °C.[1][2][3][4] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections describe the standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the capillary method is a common and efficient technique.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube or oil bath) to ensure uniform heating.

-

The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady and rapid stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is a flask with a precise volume used for accurate density measurements.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis and Characterization Workflow

This compound is a valuable precursor in the synthesis of various organic molecules, including the Danishefsky diene. The following diagram illustrates a general workflow for its synthesis and subsequent physical characterization.

Caption: Workflow for the synthesis and physical characterization of this compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 4-Methoxy-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-Methoxy-3-buten-2-one. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a visualization of the molecular structure with corresponding NMR assignments.

Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on experimental data and predictive models.

Table 1: ¹H NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| 1 | 2.19 | Singlet | - | 3H |

| 3 | 5.59 | Doublet | 12.9 | 1H |

| 4 | 7.57 | Doublet | 12.9 | 1H |

| 5 | 3.71 | Singlet | - | 3H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ) [ppm] |

| 1 | 27.5 |

| 2 | 197.0 |

| 3 | 106.5 |

| 4 | 162.8 |

| 5 | 57.0 |

Solvent: CDCl₃, Proton Decoupled.

Experimental Protocols

The following section details the methodologies for the acquisition of the ¹H and ¹³C NMR spectra.

Sample Preparation

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v) for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detection coils of the spectrometer (typically 4-5 cm). The sample is vortexed to ensure homogeneity.

NMR Data Acquisition

Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-32, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Spectral Width: Approximately 220 ppm (from -10 to 210 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds, with a longer delay beneficial for the quantification of quaternary carbons.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the data tables.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Investigation of 4-Methoxy-3-buten-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-Methoxy-3-buten-2-one, a molecule of interest in various chemical applications, through the lens of infrared (IR) spectroscopy and mass spectrometry (MS). This document details the spectral characteristics, outlines precise experimental protocols for data acquisition, and presents a logical workflow for the analysis of this compound.

Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is a summary of expected absorption bands based on the analysis of its constituent chemical moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | 1670 - 1690 | Strong |

| C=C (alkene) | 1620 - 1640 | Medium |

| =C-O-C (vinyl ether) | 1200 - 1275 | Strong |

| C-H (sp² hybridized) | 3000 - 3100 | Medium |

| C-H (sp³ hybridized) | 2850 - 3000 | Medium |

Mass Spectrometry (MS) Data

The mass spectrum of trans-4-Methoxy-3-buten-2-one, obtained via electron ionization (EI), provides critical information about its molecular weight and fragmentation pattern. The molecular formula of this compound is C₅H₈O₂ with a molecular weight of 100.12 g/mol .[1] The major fragments observed in the mass spectrum are tabulated below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 100 | 25 | [M]⁺ (Molecular Ion) |

| 85 | 100 | [M - CH₃]⁺ |

| 57 | 80 | [M - CH₃CO]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

| 29 | 40 | [CHO]⁺ |

Experimental Protocols

Infrared (IR) Spectroscopy

A high-quality infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat liquid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound onto the center of the ATR crystal.

-

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

The mass spectrum of the volatile compound this compound is effectively acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 column) to separate the analyte from the solvent and any impurities.

-

The separated compound then enters the mass spectrometer.

-

The molecules are ionized using a standard electron ionization energy of 70 eV.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a proposed fragmentation pathway in mass spectrometry.

References

The Versatility of 4-Methoxy-3-buten-2-one: An In-depth Technical Guide to its Reactivity as a Four-Carbon Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-buten-2-one (B155257), a structurally simple α,β-unsaturated ketone, has emerged as a versatile and highly valuable four-carbon building block in modern organic synthesis. Its unique combination of a conjugated ketone and a vinyl ether moiety provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the core reactivity of this compound, presenting its utility as a four-carbon synthon in the construction of complex molecular architectures. Particular emphasis is placed on its role in cycloaddition and conjugate addition reactions, and its application as a key precursor in the synthesis of important intermediates and natural products. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic potential of this reagent, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis. The compound exists as two geometric isomers, (E) and (Z), with the commercially available form often being a mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 68-69 °C at 14 mmHg |

| Density | 0.982 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.468 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | (Z)-isomer: δ 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H) |

| Mass Spectrometry (EI) | m/z (%): 100 (M+), 85, 58, 43 |

| Infrared (IR) | ν (cm⁻¹): ~1680 (C=O, conjugated ketone), ~1620 (C=C), ~1200 (C-O) |

Key Reactivity and Applications as a Four-Carbon Synthon

This compound's reactivity is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated ketone system and the dienophilic character of the double bond. This dual reactivity makes it a powerful tool in a variety of synthetic transformations.

Precursor to Danishefsky's Diene

One of the most significant applications of this compound is its role as the starting material for the synthesis of Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This highly electron-rich diene is a cornerstone in Diels-Alder reactions for the construction of complex cyclic systems.

Caption: Synthesis of Danishefsky's Diene.

Experimental Protocol: Synthesis of Danishefsky's Diene

-

Materials: this compound, trimethylsilyl (B98337) chloride (TMSCl), triethylamine (B128534) (Et₃N), anhydrous zinc chloride (ZnCl₂), and a suitable anhydrous solvent (e.g., benzene (B151609) or THF).

-

Procedure:

-

To a stirred solution of triethylamine and a catalytic amount of anhydrous zinc chloride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), this compound is added.

-

Trimethylsilyl chloride is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or GC.

-

Upon completion, the reaction mixture is worked up by filtering off the triethylammonium (B8662869) chloride salt and washing the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield Danishefsky's diene.

-

Diels-Alder Reactions: this compound as a Dienophile

As an electron-deficient alkene due to the presence of the electron-withdrawing acetyl group, this compound is an effective dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). It readily reacts with electron-rich dienes to form substituted cyclohexene (B86901) derivatives, which are versatile intermediates in organic synthesis.

Caption: Diels-Alder reaction with this compound.

General Experimental Protocol: Diels-Alder Reaction

-

Materials: this compound, an electron-rich diene (e.g., cyclopentadiene, isoprene), and a suitable solvent (e.g., toluene, dichloromethane). A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be used to accelerate the reaction and enhance regioselectivity.

-

Procedure:

-

A solution of this compound in the chosen solvent is prepared in a reaction vessel.

-

If a Lewis acid catalyst is used, it is added to the solution at a reduced temperature (e.g., 0 °C or -78 °C).

-

The diene is then added to the reaction mixture, and the reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) until completion.

-

The reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation.

-

Michael Additions: this compound as a Michael Acceptor

The electrophilic β-carbon of this compound makes it an excellent Michael acceptor for the conjugate addition of a wide range of nucleophiles. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Caption: Michael addition to this compound.

General Experimental Protocol: Mukaiyama-Michael Addition

-

Materials: this compound, a silyl (B83357) enol ether (as the Michael donor), a Lewis acid catalyst (e.g., TiCl₄, SnCl₄), and an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, a solution of this compound in the solvent is cooled to a low temperature (typically -78 °C).

-

The Lewis acid catalyst is added dropwise to the solution.

-

The silyl enol ether is then added slowly to the reaction mixture.

-

The reaction is stirred at low temperature until the starting material is consumed.

-

The reaction is quenched with a suitable quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is warmed to room temperature, and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography.

-

Synthesis of Complex Molecules

The utility of this compound as a four-carbon synthon is further demonstrated by its application in the total synthesis of complex natural products and pharmacologically active molecules.

-

Hydroisoquinoline Derivatives: this compound serves as a key reactant in the synthesis of hydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry.

-

Manzamine Alkaloids: This synthon is employed as an intermediate in the synthesis of manzamine alkaloids, a class of marine natural products with potent biological activities.

-

(-)-Epibatidine: It has been utilized as a starting material in the enantioselective total synthesis of (-)-epibatidine, a potent analgesic.

The specific experimental protocols for these complex syntheses are highly substrate-dependent and often involve multiple steps, but the initial transformations frequently leverage the fundamental reactivity patterns of this compound described above.

Conclusion

This compound is a powerful and versatile four-carbon synthon in organic synthesis. Its ability to act as a precursor to Danishefsky's diene, a dienophile in Diels-Alder reactions, and a Michael acceptor in conjugate additions makes it an invaluable tool for the construction of a wide range of molecular architectures. The detailed understanding of its reactivity, as outlined in this guide, provides a solid foundation for its application in the synthesis of novel compounds for research, drug discovery, and materials science. The provided experimental frameworks can be adapted and optimized for specific synthetic targets, further expanding the synthetic utility of this remarkable building block.

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 4-Methoxy-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 4-methoxy-3-buten-2-one (B155257). It covers the foundational principles of EI mass spectrometry, a comprehensive experimental protocol for data acquisition, a quantitative summary of predicted mass spectral data, and a visual representation of the proposed fragmentation pathways. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development who are working with or characterizing this and similar compounds.

Introduction to Electron Ionization Mass Spectrometry

Electron ionization (EI) is a robust and widely used technique in mass spectrometry for the analysis of volatile and thermally stable organic compounds.[1] In the EI source, a beam of high-energy electrons (typically 70 eV) bombards the gaseous sample molecules.[2] This interaction dislodges an electron from the molecule, creating a positively charged molecular ion (M•+).[2] The high energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a "molecular fingerprint," enabling structural elucidation and compound identification.[1]

Experimental Protocol for EI-MS Analysis

The following protocol outlines a standard procedure for acquiring the electron ionization mass spectrum of this compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization source is the preferred instrument for this analysis.

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Parameters:

-

Injection Port: Set to a temperature of 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte from the solvent and any impurities.

-

Oven Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-200.

-

Solvent Delay: A delay of 3-4 minutes is recommended to prevent the high concentration of the solvent from saturating the detector.

Predicted Electron Ionization Mass Spectrum Data

The following table summarizes the predicted key fragments for this compound (Molecular Formula: C₅H₈O₂, Molecular Weight: 100.12 g/mol ) upon electron ionization.[3]

| m/z | Proposed Fragment Ion | Formula | Proposed Origin |

| 100 | [M]•+ | [C₅H₈O₂]•+ | Molecular Ion |

| 85 | [M - CH₃]•+ | [C₄H₅O₂]+ | Loss of a methyl radical from the methoxy (B1213986) group |

| 71 | [M - OCH₃]•+ | [C₄H₅O]+ | Loss of a methoxy radical |

| 57 | [M - CH₃CO]•+ | [C₃H₅O]+ | Alpha-cleavage with loss of an acetyl radical |

| 43 | [CH₃CO]+ | [C₂H₃O]+ | Acylium ion (often the base peak for ketones) |

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI source is initiated by the formation of the molecular ion. Subsequent cleavage of bonds is driven by the stability of the resulting fragments. The diagram below illustrates the logical relationships in the proposed fragmentation cascade.

References

An In-Depth Technical Guide to Key Reaction Mechanisms Involving α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving α,β-unsaturated ketones, with a particular focus on their application in medicinal chemistry and drug development. The inherent electrophilicity of the β-carbon in these conjugated systems underpins their utility in forming new carbon-carbon and carbon-heteroatom bonds, making them invaluable synthons in the construction of complex molecular architectures.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement results in a delocalized π-system that activates the β-carbon towards nucleophilic attack, a reactivity profile that is central to the reactions discussed herein. This unique reactivity has been widely exploited in the synthesis of natural products and pharmaceuticals.[1][2]

In the realm of drug development, the α,β-unsaturated carbonyl moiety often acts as a "warhead" for covalent inhibitors.[3][4] These compounds form irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. This mode of action can lead to enhanced potency and prolonged duration of action.[5] A significant number of approved drugs, including treatments for cancer and multiple sclerosis, feature this reactive group.[3]

The Michael Addition Reaction

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][6] The nucleophiles are typically stabilized carbanions derived from compounds with acidic methylene (B1212753) groups, such as β-ketoesters, malonates, and nitroalkanes.[6] However, heteroatom nucleophiles like amines, thiols, and alcohols can also participate in aza-, thia-, and oxa-Michael additions, respectively.[7]

The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,5-dicarbonyl product or a related adduct.[1] The thermodynamic control of this reaction makes it a highly reliable and versatile tool in organic synthesis.[8]

Asymmetric Michael Addition

The development of asymmetric Michael additions has been a major focus in organic synthesis, enabling the stereocontrolled construction of chiral molecules. This is often achieved through the use of chiral catalysts, such as organocatalysts (e.g., cinchona alkaloids and their derivatives) or chiral Lewis acids.[7][9][10] These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the enone and resulting in a product with high enantiomeric excess.[11][12]

Quantitative Data for Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Isobutyraldehyde | N-phenylmaleimide | Dipeptide 2 / aq. NaOH | Neat | 24 | RT | 77 | 88:12 er | [11] |

| Isobutyraldehyde | (E)-N-(4-chlorophenyl)maleimide | Dipeptide 2 / aq. NaOH | Neat | 24 | RT | 85 | 87:13 er | [11] |

| Diethyl malonate | Cyclopentenone | LiAl(BINOL)₂ | - | - | - | - | - | [9][10] |

| α-nitroketones | Unsaturated benzothiophenones | Squaramide | - | - | - | up to 97 | up to 98 | [12] |

Experimental Protocols for Michael Addition

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Maleimide (B117702):

-

In a reaction vessel, combine the dipeptide catalyst (e.g., Phe-β-Ala), a base (e.g., aqueous NaOH), and the aldehyde (e.g., isobutyraldehyde).

-

Stir the resulting mixture for a short period (e.g., 5 minutes) at ambient temperature.

-

Add the N-substituted maleimide to the reaction mixture.

-

Continue stirring at ambient temperature for up to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[11]

Synthesis of a Chiral Lewis Acid and its use in Asymmetric Michael Addition:

-

Synthesize the chiral Lewis acid, such as LiAl(BINOL)₂, in a preliminary step.

-

In a separate reaction, use the synthesized chiral Lewis acid as a catalyst for the Michael addition of a nucleophile (e.g., diethyl malonate) to an enone (e.g., cyclopentenone).

-

After the reaction is complete, purify the product via column chromatography on silica (B1680970) gel.

-

Characterize the product using NMR spectroscopy and IR spectroscopy.

-

Determine the enantiomeric excess using polarimetry or chiral HPLC.[9][10]

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed pericyclic reaction that converts divinyl ketones into cyclopentenones.[13][14][15] The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which promotes a 4π-electrocyclic ring closure of the resulting pentadienyl cation.[16][17][18] This electrocyclization proceeds in a conrotatory fashion as dictated by the Woodward-Hoffmann rules.[15] The subsequent elimination of a proton and tautomerization of the enol intermediate affords the cyclopentenone product.[13][18]

The cyclopentenone core is a prevalent motif in numerous natural products and biologically active molecules, making the Nazarov cyclization a powerful tool in synthetic chemistry.[14][15] Modern variations of this reaction have focused on the development of catalytic and asymmetric versions to enhance its efficiency and stereocontrol.[15][19]

Quantitative Data for Nazarov Cyclization Reactions

| Substrate (Divinyl Ketone) | Catalyst (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Generic Divinyl Ketone | SnCl₄ (2.0) | DCM | 0 to RT | 30 min | 75 | [13] |

| β-silyl dienone (1aa) | Zn(OTf)₂ / (S)-3d | DCE | 30 | 24 h | 93 | 95 ee |

| β-silyl dienone (1ad) | Sm(OTf)₃ / (S)-3d | DCE | 40 | 24 h | 83 | 91 ee |

Experimental Protocol for Nazarov Cyclization

General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization:

-

Dissolve the divinyl ketone substrate in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes), or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Stir the resulting mixture vigorously for approximately 15 minutes.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[13][14]

The Baylis-Hillman Reaction

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, typically an aldehyde or ketone.[20][21] The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.[22][23]

The mechanism involves the conjugate addition of the nucleophilic catalyst to the α,β-unsaturated system, generating a zwitterionic enolate. This enolate then adds to the aldehyde carbonyl group. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the highly functionalized allylic alcohol product.[23] A key advantage of this reaction is its atom economy, as all atoms from the reactants are incorporated into the product.[24] However, a significant drawback can be its slow reaction rate.[20]

Asymmetric Baylis-Hillman Reaction

The development of asymmetric variants of the Baylis-Hillman reaction has been crucial for the synthesis of chiral building blocks. Chiral catalysts, including chiral amines, phosphines, and bifunctional organocatalysts, have been successfully employed to induce enantioselectivity.[20][25][26] These catalysts can interact with the reactants through hydrogen bonding or the formation of chiral intermediates, thereby controlling the facial selectivity of the addition to the electrophile.[2]

Quantitative Data for Baylis-Hillman Reactions

| Aldehyde | Activated Alkene | Catalyst | Solvent | Time | Temp (°C) | Yield (%) | ee (%) | Reference |

| Aromatic Aldehydes | Acrylates | Phosphine-thioureas | - | - | - | 32-96 | 9-77 | [20] |

| α-amido sulfones | α,β-unsaturated aldehydes | (S)-proline / DABCO | - | - | - | 46-87 | 82-99 | [20] |

| Isatins | Vinyl Sulfones | Organocatalyst | - | - | - | good to high | good to high | [25][26] |

Experimental Protocol for Baylis-Hillman Reaction

General Procedure for an Asymmetric Baylis-Hillman Reaction:

-

Dissolve the chiral catalyst (e.g., β-Isocupreidine) in a suitable solvent (e.g., THF) and then evaporate the solvent. Repeat this process to ensure the catalyst is dry.

-

Dissolve the dried catalyst and the aldehyde in an appropriate solvent (e.g., DMF) and cool the solution to a low temperature (e.g., -55 °C).

-

Add the activated alkene (e.g., an acrylate) to the cooled solution.

-

Stir the reaction mixture at this low temperature for several days, monitoring its progress.

-

Quench the reaction by adding a dilute acid solution (e.g., 0.1 M HCl).

-

Extract the product with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with saturated aqueous solutions of sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[23]

Role in Drug Discovery and Signaling Pathways

The electrophilic nature of the β-carbon in α,β-unsaturated ketones makes them effective Michael acceptors, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This property is harnessed in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.[5]

One of the key signaling pathways modulated by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway.[27][28] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, electrophilic compounds like α,β-unsaturated ketones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.[28]

Some α,β-unsaturated ketone-containing compounds have also been investigated as cytotoxic agents that target mitochondria, inducing apoptosis in cancer cells.[29] This highlights the diverse biological activities of this class of compounds and their potential for the development of new therapeutic agents.[30][31]

Visualizations

Reaction Mechanism Diagrams

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]

- 8. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. organicreactions.org [organicreactions.org]

- 18. m.youtube.com [m.youtube.com]

- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 20. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Baylis-Hillman Reaction [organic-chemistry.org]

- 23. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Organocatalytic Asymmetric Morita-Baylis-Hillman Reaction of Isatins with Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. scilit.com [scilit.com]

- 28. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electrophilic Heart of 4-Methoxy-3-buten-2-one: A Technical Guide

For researchers, scientists, and professionals in the sphere of drug development and organic synthesis, understanding the nuanced reactivity of key building blocks is paramount. This in-depth technical guide illuminates the electrophilic nature of 4-Methoxy-3-buten-2-one (B155257), a versatile four-carbon synthon. This document provides a comprehensive overview of its reactivity, supported by available data, detailed experimental protocols for key transformations, and visualizations of its chemical behavior.

Core Concepts: The Electrophilic Character of this compound

This compound is an α,β-unsaturated ketone, a class of compounds renowned for their susceptibility to nucleophilic attack. Its electrophilicity is primarily attributed to the polarization of the molecule arising from the electron-withdrawing nature of the carbonyl group and the conjugated system. This creates two principal electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).

The presence of the methoxy (B1213986) group at the β-position introduces a competing electronic effect. While the oxygen atom is electron-withdrawing inductively, it is also electron-donating through resonance. This interplay of electronic effects modulates the reactivity of the electrophilic centers.

Quantitative Analysis of Electrophilicity

| Compound | Structure | Qualitative Reactivity with Nucleophiles | Notes |

| This compound | CH₃OCH=CHCOCH₃ | Moderate to High | The methoxy group can influence the reaction pathway. |

| Methyl vinyl ketone | CH₂=CHCOCH₃ | High | A common and reactive Michael acceptor. |

| Chalcone | C₆H₅CH=CHCOC₆H₅ | Moderate | Steric hindrance from the phenyl groups can reduce reactivity. |

Key Reactions and Experimental Protocols

The electrophilic nature of this compound is most prominently demonstrated in its reactions with a variety of nucleophiles.

Michael Addition: A Hallmark Reaction

The conjugate addition of nucleophiles to the β-carbon of α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound readily undergoes this reaction with a range of soft nucleophiles.

The addition of thiols to α,β-unsaturated ketones is a highly efficient and often spontaneous reaction. While a specific protocol for the reaction of thiols with this compound is not detailed in the literature, a general procedure for the catalyst-free conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water can be adapted.

Experimental Protocol: General Thia-Michael Addition

-

Materials:

-

This compound (1.0 mmol)

-

Thiol (e.g., thiophenol, 1.2 mmol)

-

Water (5 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in water.

-

Add the thiol to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Diels-Alder Reactions: A Versatile Dienophile

This compound can act as a dienophile in Diels-Alder reactions, although its primary utility lies in its role as a precursor to the highly reactive Danishefsky's diene.

Synthesis of Danishefsky's Diene

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a valuable reagent in organic synthesis, particularly for the construction of complex cyclic systems via Diels-Alder reactions. It is synthesized from this compound.

Experimental Protocol: Synthesis of Danishefsky's Diene

-

Materials:

-

This compound (2.50 mol)

-

Triethylamine (5.7 mol)

-

Zinc chloride (anhydrous, 0.07 mol)

-

Chlorotrimethylsilane (5.0 mol)

-

Benzene (B151609) (750 mL)

-

Ether

-

-

Procedure:

-

To a mechanically stirred solution of triethylamine, add anhydrous zinc chloride under a nitrogen atmosphere and stir for 1 hour at room temperature.

-

Add a solution of this compound in benzene all at once.

-

Continue stirring for 5 minutes, then rapidly add chlorotrimethylsilane.

-

Control the exothermic reaction by cooling in an ice bath to maintain a temperature below 45°C.

-

After 30 minutes, heat the mixture to 43°C and maintain this temperature for 12 hours.

-

Cool the thickened reaction mixture to room temperature and pour it into ether.

-

Filter the solid material through Celite and wash the solid with additional ether.

-

Combine the ether washings and evaporate under reduced pressure to obtain the crude product.

-

Purify by fractional distillation under reduced pressure to yield Danishefsky's diene.

-

Visualizing Reactivity and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Reaction Mechanism: Michael Addition

Caption: Generalized mechanism of the Michael addition to this compound.

Experimental Workflow: Synthesis of Danishefsky's Diene

Caption: Experimental workflow for the synthesis of Danishefsky's diene.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methoxy group, vinyl protons, and the acetyl group. The coupling constant between the vinyl protons can distinguish between the E and Z isomers. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two vinylic carbons, the methoxy carbon, and the acetyl methyl carbon. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone, and bands for the C=C and C-O stretching vibrations. |

Note on Signaling Pathways: The request for diagrams of signaling pathways is not directly applicable to this compound. This compound is a synthetic organic chemical and not known to be directly involved in biological signaling cascades in the way that a drug molecule or a biomolecule would be. Its utility in drug development is as a versatile starting material for the synthesis of more complex molecules that may have biological activity.

Conclusion

This compound is a valuable and reactive electrophile in the synthetic chemist's toolkit. Its dual electrophilic centers and the modulating influence of the methoxy group provide opportunities for a range of chemical transformations, most notably the Michael addition and as a precursor to Danishefsky's diene. While a comprehensive quantitative dataset on its electrophilicity is yet to be established, its synthetic utility is well-documented. The provided experimental protocols and mechanistic diagrams serve as a practical guide for researchers leveraging the electrophilic nature of this important synthetic intermediate.

A Technical Guide to the Solubility of 4-Methoxy-3-buten-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-buten-2-one, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its application in various chemical reactions, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of this compound has been evaluated in water and several common organic solvents. The data, compiled from various sources, is presented in Table 1. It is important to note that for many organic solvents, the compound is described as "miscible," indicating that it is soluble in all proportions.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 80 g/L[1] | 25 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Miscible[2][3][4][5][6] | Not Specified |

| Ether (Diethyl Ether) | (C₂H₅)₂O | 74.12 | Miscible[2][3][4][5][6] | Not Specified |

| Acetonitrile | CH₃CN | 41.05 | Miscible[2][3][4][5][6] | Not Specified |

| Benzene | C₆H₆ | 78.11 | Miscible[2][3][4][5][6] | Not Specified |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices.

Method 1: Visual Assessment of Miscibility (for Liquid Solutes)

This method is suitable for determining if a liquid solute is miscible with a solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., Tetrahydrofuran, Diethyl Ether, Acetonitrile, Benzene)

-

Graduated cylinders or pipettes

-

Test tubes or small vials with caps

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume of the organic solvent (e.g., 1 mL).

-

Incrementally add a known volume of this compound to the solvent.

-

After each addition, cap the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.

-

Visually inspect the mixture for any signs of immiscibility, such as the formation of separate layers or cloudiness.

-

Continue adding the solute until a significant volume has been added or until immiscibility is observed. If the two liquids remain as a single phase after the addition of a substantial amount of solute, they are considered miscible.

Method 2: Gravimetric Determination of Solubility (for Solid or Liquid Solutes)

This method provides a quantitative measure of solubility.

Materials:

-

This compound

-

Selected solvent

-

Analytical balance

-

Spatula

-

Small, sealable flasks or vials

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealable flask.

-

Place the flasks in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the dish or vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solute and solvent.

-

Once the solvent has completely evaporated, reweigh the dish or vial containing the solute residue.

-

Calculate the solubility in g/L or other appropriate units based on the mass of the dissolved solute and the volume of the solvent used.

Mandatory Visualization: Experimental Workflow